3-Hydroxy-2-methyl-d3-benzoic Acid
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Overview
Description
3-Hydroxy-2-methyl-d3-benzoic Acid is a deuterium-labeled compound with the molecular formula C8H5D3O3 and a molecular weight of 155.17 g/mol . This compound is a derivative of 3-Hydroxy-2-methylbenzoic acid, where the methyl group is replaced with a trideuteriomethyl group. It is primarily used in scientific research as a stable isotope-labeled standard.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-d3-benzoic Acid typically involves the deuteration of 3-Hydroxy-2-methylbenzoic acid. One common method includes the use of deuterated reagents in the presence of a catalyst. For instance, the methyl group in 3-Hydroxy-2-methylbenzoic acid can be replaced with a trideuteriomethyl group using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-d3-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: 3-Carboxy-2-methylbenzoic acid.
Reduction: 3-Hydroxy-2-methylbenzyl alcohol.
Substitution: 3-Halo-2-methylbenzoic acid derivatives.
Scientific Research Applications
3-Hydroxy-2-methyl-d3-benzoic Acid is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-d3-benzoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-methylbenzoic acid
- 3-Hydroxy-4-methylbenzoic acid
- 3-Hydroxy-5-methylbenzoic acid
- 3-Hydroxy-2,4-dimethylbenzoic acid
Uniqueness
3-Hydroxy-2-methyl-d3-benzoic Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers in various scientific fields .
Properties
IUPAC Name |
3-hydroxy-2-(trideuteriomethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIERSGULWXEJKL-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662016 |
Source
|
Record name | 3-Hydroxy-2-(~2~H_3_)methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-51-0 |
Source
|
Record name | 3-Hydroxy-2-(~2~H_3_)methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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